3,3-二甲基己酸

描述

3,3-Dimethylhexanoic acid is a branched-chain carboxylic acid that is not directly discussed in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and reactivity of 3,3-dimethylhexanoic acid. For instance, the synthesis of 2,2-dimethylolheptanoic acid involves the oxidation of an aldehyde precursor, which could be analogous to potential synthetic routes for 3,3-dimethylhexanoic acid . Additionally, the study of 3-germyl-3,3-dimethylpropionic acid derivatives reveals information about the crystal structures and hydrogen bonding patterns that could be relevant to the dimethylhexanoic acid structure .

Synthesis Analysis

The synthesis of compounds structurally related to 3,3-dimethylhexanoic acid involves various chemical reactions. For example, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid diastereomers starts with a reaction of Garner's aldehyde with a lithiated compound, followed by hydrogenation and several other steps to yield the final product . Similarly, 3-methoxyhexanoic acid is prepared from an ester precursor using nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 3,3-dimethylhexanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-dimethylhexanoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid was determined by single crystal X-ray diffraction, revealing a Y-shaped structure with specific dihedral angles . The crystal structures of germyl-substituted propionic acid derivatives also provide information on the geometries around the central atoms and the formation of dimers through hydrogen bonding . These findings can be extrapolated to predict the molecular geometry and potential dimerization of 3,3-dimethylhexanoic acid.

Chemical Reactions Analysis

The reactivity of molecules similar to 3,3-dimethylhexanoic acid has been studied through various analyses. For example, bond dissociation energy calculations for AOEMHA suggest insights into degradation properties via autoxidation mechanisms . The synthesis of related compounds involves reactions such as intramolecular cyclization and oxidation, which could also be relevant to the chemical behavior of 3,3-dimethylhexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 3,3-dimethylhexanoic acid. The nonlinear optical properties of AOEMHA, for instance, are significant, suggesting potential applications in materials science . The conformational analysis of 3,3-dimethylhexane indicates the existence of multiple molecular conformations, which could imply similar flexibility in the structure of 3,3-dimethylhexanoic acid . The synthesis and characterization of 2,2-dimethylolheptanoic acid, including its yield and optimal reaction conditions, offer a template for the synthesis and properties of 3,3-dimethylhexanoic acid .

科学研究应用

合成和化学性质

- 合成技术:已经探索了与3,3-二甲基己酸相关的化合物3-甲氧基己酸的合成,使用了不同的甲基化试剂。这项研究为类似化合物的合成技术和最佳条件提供了见解(Han Jianrong, 2013)。

- 腐蚀抑制:来自赖氨酸和芳香醛的席夫碱衍生物,包括己酸衍生物,已被评估为轻钢的腐蚀抑制剂。这表明3,3-二甲基己酸在材料科学和腐蚀防护中的潜在应用(Gupta et al., 2016)。

生物化学和药用应用

- 环脱肽合成:在药物化学领域,像2-氨基-3-羟基-4,5-二甲基己酸这样的氨基酸的合成对于环脱肽类同源素A的全合成具有重要意义,突显了它在制药合成中的重要性(Ohtaka et al., 2013)。

材料科学和催化

- 络合研究:已进行了涉及二甲基己酸衍生物与Cm(III)和Eu(III)的络合研究,表明其在配位化学和材料科学领域的实用性(Bremer et al., 2013)。

- 催化应用:使用3,3-二甲基-5-苯基己-5-烯-2-酮这种与3,3-二甲基己酸相关的化合物,研究了由Rh卟啉催化的卡宾反应,表明其在催化和有机合成中的潜在应用(Gorin et al., 2013)。

环境和绿色化学

- 扩散透析和酸回收:已经研究了3,3-二甲基己酸及其衍生物在扩散透析用于酸回收的情境中,表明其在环境工程和绿色化学过程中的相关性(Irfan et al., 2018)。

安全和危害

When handling 3,3-Dimethylhexanoic Acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

属性

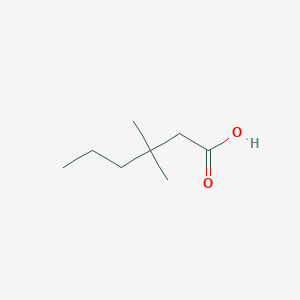

IUPAC Name |

3,3-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNLXFTAIDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463632 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethylhexanoic Acid | |

CAS RN |

90808-83-6 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。